molecular formula C10H12ClF2N B1426327 3-[(2,5-Difluorophenyl)methyl]azetidine hydrochloride CAS No. 1354953-91-5

3-[(2,5-Difluorophenyl)methyl]azetidine hydrochloride

Cat. No. B1426327
M. Wt: 219.66 g/mol
InChI Key: OHCJUNSAKXRSPY-UHFFFAOYSA-N
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Description

“3-[(2,5-Difluorophenyl)methyl]azetidine hydrochloride” is a chemical compound with the CAS Number: 1354953-91-5 . It has a molecular weight of 219.66 .


Molecular Structure Analysis

The IUPAC Name for this compound is 3-(2,5-difluorobenzyl)azetidine hydrochloride . The InChI Code is 1S/C10H11F2N.ClH/c11-9-1-2-10(12)8(4-9)3-7-5-13-6-7;/h1-2,4,7,13H,3,5-6H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The country of origin is UA . It is shipped at normal temperature .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Azetidine derivatives have been synthesized through various chemical reactions, demonstrating the versatility of azetidine as a scaffold in organic synthesis. For example, a study describes the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, showcasing methodologies involving methylation, nucleophilic substitution, and basic hydrolysis, highlighting the compound's potential for industrialization due to the mild conditions and high purity of the final product (Zhang Zhi-bao, 2011).

Spectroscopic Properties

  • The study on long-chain aza, aziridine, and azetidine fatty esters reveals insights into the spectroscopic properties of azetidine derivatives, emphasizing their characteristic N-H stretching vibration, which could be vital in the structural elucidation and application of similar compounds (M. S. F. Lie Ken Jie & M. S. K. Syed-rahmatullah, 1992).

Biological Activity

  • Azetidine derivatives have also been studied for their biological activities. For instance, azetidine iminosugars synthesized from D-glucose have shown significant inhibitory activity against enzymes like amyloglucosidase, suggesting potential therapeutic applications (Pravin P. Lawande et al., 2015).

Material Science Applications

  • The development of self-curable aqueous-based polyurethane dispersion via the ring-opening reaction of azetidine end groups demonstrates the application of azetidine-containing compounds in material science. This study highlights the potential of azetidine derivatives in creating polymeric network structures, offering insights into their use in coatings and adhesives (Shih-Chieh Wang et al., 2006).

properties

IUPAC Name

3-[(2,5-difluorophenyl)methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-9-1-2-10(12)8(4-9)3-7-5-13-6-7;/h1-2,4,7,13H,3,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCJUNSAKXRSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=C(C=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,5-Difluorophenyl)methyl]azetidine hydrochloride

CAS RN

1354953-91-5
Record name 3-[(2,5-difluorophenyl)methyl]azetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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